![molecular formula C8H5ClFN B1586980 3-Chloro-4-Fluorophenylacetonitrile CAS No. 658-98-0](/img/structure/B1586980.png)
3-Chloro-4-Fluorophenylacetonitrile
Overview
Description
3-Chloro-4-Fluorophenylacetonitrile is a chemical compound with the CAS Number: 658-98-0 . It has a molecular weight of 169.59 . It appears as a colorless to white to yellow powder or crystals or liquid .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chloro-4-fluorophenyl)acetonitrile . The InChI code for the compound is 1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 . This indicates the compound has a chlorine atom at the 3rd position and a fluorine atom at the 4th position on the phenyl ring, and an acetonitrile group attached to the phenyl ring.Physical And Chemical Properties Analysis
3-Chloro-4-Fluorophenylacetonitrile is a colorless to white to yellow powder or crystals or liquid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Aryl- and Alkylanilines
A study by Fagnoni, Mella, and Albini (1999) explores the irradiation of haloanilines in the presence of benzene and various alkenes, leading to heterolytic dehalogenation and trapping of the cation. This process results in the formation of complex anilines and demonstrates the utility of haloanilines in synthetic organic chemistry. The research highlights the potential of using 3-Chloro-4-Fluorophenylacetonitrile in similar synthetic pathways to create diverse organic compounds (Fagnoni, Mella, & Albini, 1999).
Fluoroform as a Difluorocarbene Source
Thomoson and Dolbier (2013) discuss using fluoroform, CHF3, as a non-ozone-depleting, nontoxic, and inexpensive gas as a difluorocarbene source in converting phenols and thiophenols to their difluoromethoxy and difluorothiomethoxy derivatives. This study indicates the relevance of fluorinated compounds like 3-Chloro-4-Fluorophenylacetonitrile in developing environmentally friendly synthetic routes (Thomoson & Dolbier, 2013).
Heterocycle Based Molecule Synthesis
Murthy et al. (2017) report the synthesis of a novel heterocycle, demonstrating the compound's potential in creating bioactive heterocycles for drug development. The study emphasizes the importance of 3-Chloro-4-Fluorophenylacetonitrile derivatives in the synthesis of molecules with potential therapeutic applications (Murthy et al., 2017).
Photochemical Reactions
Alarcón-Espósito et al. (2015) study preferential solvation effects for the reactions of haloanilines, providing insights into the solvent effects on reaction mechanisms. This research could guide the use of 3-Chloro-4-Fluorophenylacetonitrile in photochemical syntheses, where solvent effects are crucial (Alarcón-Espósito et al., 2015).
Fluorination Techniques
Fedorov et al. (2015) describe the fluorination of aromatic compounds using xenon difluoride in the presence of boron trifluoride etherate, showcasing a method that could be applicable for modifying 3-Chloro-4-Fluorophenylacetonitrile to introduce additional fluorine atoms or functional groups, further expanding its utility in synthetic chemistry (Fedorov et al., 2015).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P262, P280 , advising not to get the material in eyes, on skin, or on clothing, and to wear protective gloves/protective clothing/eye protection/face protection.
properties
IUPAC Name |
2-(3-chloro-4-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUHFGRZXPVMQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378672 | |
Record name | 3-chloro-4-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
658-98-0 | |
Record name | 3-chloro-4-fluorobenzyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 658-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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